

# Discontinued Clinical Trials of AZD2066: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD2066 is a selective, non-competitive, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). By binding to an allosteric site on the mGluR5 receptor, AZD2066 inhibits the receptor's response to the binding of the endogenous ligand, glutamate. The mGluR5 receptor is implicated in a variety of neurological and psychiatric disorders due to its role in modulating excitatory synaptic transmission and neuronal plasticity. This has led to the investigation of AZD2066 in several clinical indications, including major depressive disorder (MDD) and neuropathic pain. Despite promising preclinical data, the clinical development of AZD2066 was marked by the discontinuation of key Phase II trials. This technical guide provides an in-depth overview of these discontinued clinical trials, presenting available data, experimental protocols, and the underlying signaling pathways.

# Discontinued Phase II Clinical Trial in Major Depressive Disorder (MDD)

A Phase IIa, multi-center, randomized, double-blind, double-dummy, active and placebo-controlled, parallel-group study (D0475C00020, NCT01145755) was initiated to assess the effectiveness and safety of AZD2066 in patients with MDD. The study was prematurely terminated by the sponsor for strategic reasons.[1]



**Quantitative Data Summary** 

| Parameter                                        | AZD2066                                                                 | Placebo            | Duloxetine (Active<br>Comparator) |
|--------------------------------------------------|-------------------------------------------------------------------------|--------------------|-----------------------------------|
| Planned Enrollment                               | 60                                                                      | 60                 | 60                                |
| Actual Enrollment                                | 40                                                                      | 22                 | 47                                |
| Mean Age (years)                                 | 45.5                                                                    | 44.5               | 45.8                              |
| Sex (% Female)                                   | 57.5%                                                                   | 68.2%              | 51.1%                             |
| Race (% White)                                   | 55.0%                                                                   | 66.4%              | 70.2%                             |
| Treatment Completion (excluding study closure)   | 76.9%                                                                   | 73.1%              | 59.4%                             |
| Discontinuations (not due to closure)            | 26 (total across all groups)                                            |                    |                                   |
| Most Common Reasons for Discontinuation          | Adverse Events (7),<br>Loss to follow-up (6),<br>Patient Withdrawal (6) | _                  |                                   |
| MADRS Responder<br>Rate (Day 42)                 | 42.9% (9 patients)                                                      | 47.4% (9 patients) | 45.0% (9 patients)                |
| MADRS Remission<br>Rate (Day 42)                 | 23.8% (5 patients)                                                      | 36.8% (7 patients) | 40.0% (8 patients)                |
| MADRS: Montgomery-Åsberg Depression Rating Scale |                                                                         |                    |                                   |

Data sourced from a clinical study report synopsis.[2]

## **Experimental Protocol**

Study Design: The trial was a randomized, double-blind, double-dummy, placebo- and active-controlled parallel-group study.[3]

### Foundational & Exploratory





Patient Population: Adult patients with a primary clinical diagnosis of Major Depressive Disorder. Key exclusion criteria included a current depressive episode of less than 4 weeks, a history of inadequate response to antidepressants during the current episode, and the presence of other psychiatric disorders such as bipolar disorder or psychotic disorders.[3]

#### Intervention:

- AZD2066 Group: Oral administration of AZD2066. The specific dosages used in the trial were 12 mg and 18 mg.[4]
- Placebo Group: Oral administration of a matching placebo.
- Active Comparator Group: Oral administration of duloxetine.

Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to Week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3]

#### Secondary Outcome Measures:

- MADRS response rate (≥50% reduction from baseline).[3]
- MADRS remission rate (total score ≤10).[2]
- Change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.[2]
- Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.
- Change from baseline in the Sheehan Disability Scale (SDS) total score.[2]
- Safety and tolerability were assessed through monitoring of adverse events, vital signs, and other safety parameters.[2]

Reason for Discontinuation: The study was prematurely stopped by the sponsor.[2] A publication suggests that in this trial, neither AZD2066 nor the active comparator, duloxetine, separated from placebo.[4] It was also noted that the doses used may have only achieved approximately 50% mGluR5 receptor occupancy at maximum plasma concentration.[4]



## Discontinued Phase II Clinical Trial in Neuropathic Pain

A Phase IIa, double-blind, randomized, parallel-group, multi-center study (NCT00939094) was initiated to evaluate the analgesic efficacy of 28 days of oral administration of AZD2066 compared to placebo in patients with peripheral neuropathic pain with mechanical hypersensitivity. This trial was also terminated.

### **Quantitative Data Summary**

Detailed quantitative data, including enrollment and outcomes, for this terminated trial are not publicly available in the retrieved search results.

## **Experimental Protocol**

Study Design: A double-blind, randomized, parallel-group, multi-center study.

Patient Population: Patients with peripheral neuropathic pain accompanied by mechanical hypersensitivity.

#### Intervention:

- AZD2066 Group: Oral administration of AZD2066.
- Placebo Group: Oral administration of a matching placebo.

Primary Outcome Measure: The primary outcome was to assess the analgesic efficacy of AZD2066 compared to placebo.

Reason for Discontinuation: The specific reasons for the termination of this trial are not detailed in the available documentation.

## **Mechanism of Action and Signaling Pathway**

AZD2066 functions as a negative allosteric modulator of the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily signals through the Gqα subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and



diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability.[5]

As a negative allosteric modulator, AZD2066 binds to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby dampening the downstream signaling cascade. The intended therapeutic effect in conditions like MDD and neuropathic pain is to normalize the hyperactivity of glutamatergic pathways.

Below are diagrams illustrating the mGluR5 signaling pathway and the experimental workflow of the discontinued MDD trial.



Click to download full resolution via product page

Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.





Click to download full resolution via product page

Caption: Experimental workflow of the discontinued AZD2066 MDD clinical trial.



#### Conclusion

The clinical development of AZD2066 for major depressive disorder and neuropathic pain was halted at Phase II. The available data from the MDD trial (D0475C00020) indicates that the drug did not demonstrate a significant separation from placebo, a common challenge in CNS drug development. The precise reasons for the discontinuation of the neuropathic pain trial (NCT00939094) remain less clear from publicly available information. These outcomes underscore the difficulties in translating preclinical efficacy of mGluR5 modulators into clinical success. Further research into optimal dosing, patient selection, and a deeper understanding of the complex role of the glutamatergic system in these disorders may be necessary for the successful development of future mGluR5-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discontinued Clinical Trials of AZD2066: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663744#discontinued-clinical-trials-of-azd-2066]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com